Tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate
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Overview
Description
Tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a piperidine ring, and a nitro-substituted pyridine ring. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the pyridine ring using nitric acid and sulfuric acid.
Attachment of the Tert-butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the piperidine and pyridine rings through a carbamate linkage, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: Formation of the corresponding amine
Substitution: Formation of substituted derivatives
Hydrolysis: Formation of the corresponding amine and alcohol
Scientific Research Applications
Tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also contribute to the compound’s binding affinity to certain receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxopyrrolidin-3-yl]carbamate
- Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate is unique due to the presence of the nitro-substituted pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the nitro group or have different substituents on the piperidine ring.
Properties
Molecular Formula |
C16H24N4O4 |
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Molecular Weight |
336.39 g/mol |
IUPAC Name |
tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitropyridin-4-yl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C16H24N4O4/c1-11-7-12(18-15(21)24-16(2,3)4)10-19(9-11)13-5-6-17-8-14(13)20(22)23/h5-6,8,11-12H,7,9-10H2,1-4H3,(H,18,21)/t11-,12+/m0/s1 |
InChI Key |
RZYYTLKFSSYXMI-NWDGAFQWSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CN(C1)C2=C(C=NC=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C=NC=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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